molecular formula C16H22ClN3OS B6596072 Prothipendyl hydrochloride monohydrate CAS No. 70145-94-7

Prothipendyl hydrochloride monohydrate

Cat. No.: B6596072
CAS No.: 70145-94-7
M. Wt: 339.9 g/mol
InChI Key: YATJECIBCQMRMY-UHFFFAOYSA-N
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Description

Prothipendyl hydrochloride monohydrate, also known as azapromazine or phrenotropin, is a compound belonging to the azaphenothiazine group. It is primarily used as an anxiolytic, antiemetic, and antihistamine. This compound is marketed in Europe under brand names such as Dominal, Timovan, and Tolnate, and is used to treat anxiety and agitation in psychotic syndromes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prothipendyl hydrochloride monohydrate involves the reaction of 1-azaphenothiazine with 3-dimethylaminopropyl chloride in the presence of a sodium hydride suspension . The reaction conditions typically include:

    Temperature: Room temperature

    Solvent: Anhydrous conditions

    Catalyst: Sodium hydride

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Mixing: Combining the reactants in large reactors.

    Reaction: Maintaining controlled temperature and pressure conditions.

    Purification: Using crystallization and filtration techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Prothipendyl hydrochloride monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium caroate, sulfuric acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, sodium hydride

Major Products:

    Oxidation: Prothipendyl sulfoxide

    Reduction: Reduced forms of prothipendyl

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Prothipendyl hydrochloride monohydrate has a wide range of applications in scientific research:

Mechanism of Action

Prothipendyl hydrochloride monohydrate exerts its effects primarily through its action on neurotransmitter receptors. It is a weaker dopamine receptor antagonist compared to other phenothiazines, which explains its lack of antipsychotic effects . The compound also interacts with histamine receptors, contributing to its antihistamine properties. The molecular targets and pathways involved include:

    Dopamine Receptors: Partial antagonism

    Histamine Receptors: Antagonism leading to antiemetic effects

Comparison with Similar Compounds

Prothipendyl hydrochloride monohydrate is unique due to its specific substitution of a carbon atom with a nitrogen atom in the tricyclic ring system, distinguishing it from similar compounds like promazine . Other similar compounds include:

    Promazine: Differing by one carbon atom in the ring system

    Chlorpromazine: Another phenothiazine derivative with stronger antipsychotic effects

    Trifluoperazine: A phenothiazine with potent antipsychotic properties

Biological Activity

Prothipendyl hydrochloride monohydrate is a compound belonging to the phenothiazine class, primarily recognized for its antipsychotic properties. Recent research has expanded its profile, revealing diverse biological activities that may have therapeutic implications beyond its traditional use. This article explores the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and pharmacological properties based on various studies.

1. Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. A study assessed its effects on several cancer cell lines, including glioblastoma (SNB-19), melanoma (C-32), breast cancer (MCF-7), and ductal carcinoma (T47D). The results indicated varying sensitivities among these cell lines:

Cell Line IC50 (µg/mL) Sensitivity
MCF-723.2Most sensitive
C-3228.1Most sensitive
T47D32.3Resistant
SNB-1936.6Resistant

Prothipendyl was found to be non-toxic to normal human fibroblast cells (HFF-1) with an IC50 greater than 50 µg/mL, contrasting sharply with cisplatin, which had an IC50 of 8.2 µg/mL .

The mechanisms underlying the anticancer effects of prothipendyl involve alterations in gene expression related to cell proliferation and apoptosis. Notably, the compound significantly influenced the mRNA levels of several key genes:

  • Histone H3 : Indicated a modification in chromatin structure.
  • TP53 : A critical regulator in the cell cycle, showing decreased expression.
  • CDKN1A : Marked reduction suggests potential involvement in cell cycle arrest.
  • BCL-2 : Decline in expression linked to apoptosis induction.

These findings suggest that prothipendyl may induce apoptosis through modulation of these pathways .

3. Pharmacological Properties

Prothipendyl exhibits a range of pharmacological activities beyond its anticancer effects:

  • Antibacterial and Antiviral : Demonstrated efficacy against various pathogens.
  • Anti-inflammatory : Potential applications in inflammatory diseases.
  • Cholinesterase Inhibition : Implications for neurodegenerative disorders such as Alzheimer's disease.
  • Antioxidant Activity : May protect against oxidative stress .

4. Clinical Relevance and Case Studies

While laboratory studies provide promising insights into the biological activity of this compound, clinical studies are essential for validating these findings. Current clinical trials are exploring its efficacy in various settings, particularly concerning its safety profile and therapeutic outcomes in cancer patients .

Properties

IUPAC Name

N,N-dimethyl-3-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-1-amine;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3S.ClH.H2O/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)20-15-9-5-10-17-16(15)19;;/h3-5,7-10H,6,11-12H2,1-2H3;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATJECIBCQMRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220426
Record name Prothipendyl hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70145-94-7
Record name Prothipendyl hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070145947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prothipendyl hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROTHIPENDYL HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G1ILH80SA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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